molecular formula C11H17NO B078231 N,N-Diethyl-4-methoxyaniline CAS No. 15144-80-6

N,N-Diethyl-4-methoxyaniline

Cat. No. B078231
CAS RN: 15144-80-6
M. Wt: 179.26 g/mol
InChI Key: XGSUIJYYBUZUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-Diethyl-4-methoxyaniline” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that its structure and properties may be similar to those of 4-Methoxyaniline2, which is also known as Anisidine2.



Synthesis Analysis

There is no specific information available on the synthesis of “N,N-Diethyl-4-methoxyaniline”. However, the synthesis of similar compounds often involves various chemical reactions, including nucleophilic substitution and reduction3.



Molecular Structure Analysis

The molecular structure of “N,N-Diethyl-4-methoxyaniline” is not readily available. However, the structure of 4-Methoxyaniline, a related compound, is well-documented2.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “N,N-Diethyl-4-methoxyaniline”. However, similar compounds like 4-Methoxyaniline are known to participate in various chemical reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-Diethyl-4-methoxyaniline” are not readily available. However, related compounds like 4-Methoxyaniline have been studied2.


Scientific Research Applications

  • Environmental Studies : Research has been conducted on the oxidation processes for hazardous methoxyanilines in aqueous solutions, which are important due to their toxicity and carcinogenic properties. These studies focus on degradation methods for these compounds to prevent environmental harm (Chaturvedi & Katoch, 2020).

  • Electrochemistry : The electrooxidation of methoxyanilines, including studies on electropolymerization and the mechanisms involved in these processes, are significant in understanding their chemical behavior and potential applications in electronics (Widera et al., 1997).

  • Material Science : The photoelectrochemical and spectroscopic properties of substituted polyanilines, including methoxyaniline derivatives, have been explored. These studies contribute to the development of materials with specific electrical and optical properties (Kilmartin & Wright, 1999).

  • Pharmacology and Toxicology : Investigations into the formation and persistence of DNA adducts by methoxyaniline derivatives, especially in the context of carcinogenicity and environmental pollutants, are crucial for understanding their impact on human health (Naiman et al., 2012).

  • Chemical Synthesis : Studies on the synthesis of various compounds from methoxyanilines, highlighting their versatility as precursors in creating biologically active molecules and industrial chemicals, are of significant importance (Gardner et al., 1948).

Safety And Hazards

The safety and hazards associated with “N,N-Diethyl-4-methoxyaniline” are not readily available. However, related compounds like p-Anisidine are known to be hazardous and have been classified as Acute Tox. 1 Dermal - Acute Tox. 2 Inhalation - Acute Tox. 2 Oral - Aquatic Acute 1 - Carc. 1B - STOT RE 25.


Future Directions

The future directions for “N,N-Diethyl-4-methoxyaniline” are not readily available. However, related compounds like 4-Methoxyaniline are being studied for various applications6.


Please note that the information provided is based on the available data and may not be fully accurate or complete. For more detailed information, please refer to the relevant scientific literature or consult with a chemical expert.


properties

IUPAC Name

N,N-diethyl-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-4-12(5-2)10-6-8-11(13-3)9-7-10/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSUIJYYBUZUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474036
Record name N,N-Diethyl-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-4-methoxyaniline

CAS RN

15144-80-6
Record name N,N-Diethyl-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-4-methoxyaniline
Reactant of Route 2
Reactant of Route 2
N,N-Diethyl-4-methoxyaniline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,N-Diethyl-4-methoxyaniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N-Diethyl-4-methoxyaniline
Reactant of Route 5
Reactant of Route 5
N,N-Diethyl-4-methoxyaniline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N-Diethyl-4-methoxyaniline

Citations

For This Compound
5
Citations
GT Marchan - 2022 - search.proquest.com
Over the last decades, an impressive number of efficient methods for a selective creation of C–N bond via direct C–H functionalization have been reported in the literature. Many of …
Number of citations: 0 search.proquest.com
X Ding, M Huang, Z Yi, D Du, X Zhu… - The Journal of Organic …, 2017 - ACS Publications
A general and effective CuI/N′,N′-diaryl-1H-pyrrole-2-carbohydrazide catalyst system was developed for the amination of aryl iodides and bromides at room temperature with good …
Number of citations: 35 pubs.acs.org
IHM van Stokkum, T Scherer, AM Brouwer… - 1994 - Citeseer
Conformational changes of intramolecular charge-transfer (CT) species were studied by means of time-resolved fluorescence spectroscopy. From a time-resolved fluorescence …
Number of citations: 2 citeseerx.ist.psu.edu
OV Khazipov, AS Pyatachenko… - …, 2023 - Wiley Online Library
An efficient protocol for the C−N cross‐coupling of aryl chlorides with (hetero)aryl‐ and alkyl amines under nickel catalysis has been developed. The main advantage of the protocol is …
VT Nguyen - 2020 - search.proquest.com
Functionalization has emerged as an attractive strategy for the diversification of compounds especially in drug development and materials science. The recent emerging trend in …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.